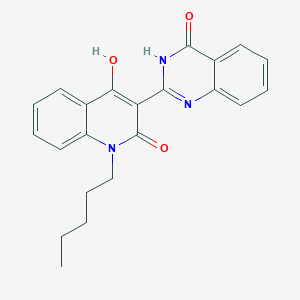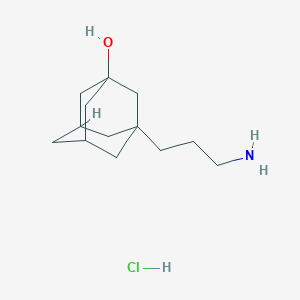![molecular formula C23H29ClN2O2 B6033286 N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide, also known as ML-792, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide involves its activity as a selective antagonist at the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in cognitive function, and its modulation by N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide may have therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has a high degree of selectivity for the muscarinic acetylcholine receptor M1 subtype, with minimal activity at other muscarinic receptor subtypes. This selectivity may reduce the potential for unwanted side effects. N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide in lab experiments is its high degree of selectivity for the muscarinic acetylcholine receptor M1 subtype, which allows for targeted modulation of this receptor. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide is a relatively new compound, and further studies are needed to fully understand its pharmacological properties and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide. One area of interest is its potential as a treatment for schizophrenia and Alzheimer's disease, as studies have shown promising results in animal models. Another potential direction is the development of new compounds based on the structure of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide, with improved pharmacological properties and selectivity for the muscarinic acetylcholine receptor M1 subtype. Finally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide and its potential therapeutic applications in other neurological disorders.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide was first reported by researchers from Merck & Co. in 2015. The method involves a multi-step process starting with the reaction of 5-chloro-2-methoxyaniline with 2-bromoethylamine hydrobromide to form 5-chloro-2-methoxy-N-(2-bromoethyl)aniline. This intermediate is then reacted with 1-(2-phenylethyl)piperidine-3-carboxylic acid to form N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has shown promise in scientific research for its potential therapeutic applications. It has been found to have activity as a selective antagonist at the muscarinic acetylcholine receptor M1 subtype, which is involved in cognitive function. N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide has also been studied for its potential as a treatment for schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c1-28-22-11-10-20(24)16-21(22)25-23(27)12-9-19-8-5-14-26(17-19)15-13-18-6-3-2-4-7-18/h2-4,6-7,10-11,16,19H,5,8-9,12-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWDFYJCWQTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCC2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-(1-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B6033219.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)
